3-Cyclopropyl-2-fluorobut-2-enoic acid

Description

Properties

CAS No. |

1564046-42-9 |

|---|---|

Molecular Formula |

C7H9FO2 |

Molecular Weight |

144.14 g/mol |

IUPAC Name |

(Z)-3-cyclopropyl-2-fluorobut-2-enoic acid |

InChI |

InChI=1S/C7H9FO2/c1-4(5-2-3-5)6(8)7(9)10/h5H,2-3H2,1H3,(H,9,10)/b6-4- |

InChI Key |

SBOPRPMFVIOUAH-XQRVVYSFSA-N |

SMILES |

CC(=C(C(=O)O)F)C1CC1 |

Isomeric SMILES |

C/C(=C(\C(=O)O)/F)/C1CC1 |

Canonical SMILES |

CC(=C(C(=O)O)F)C1CC1 |

Origin of Product |

United States |

Biological Activity

3-Cyclopropyl-2-fluorobut-2-enoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

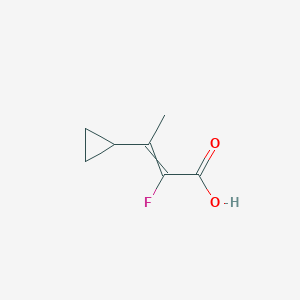

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a cyclopropyl group and a fluorine atom attached to a butenoic acid backbone, which may influence its reactivity and biological properties.

The biological activity of this compound primarily involves its interaction with various molecular targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in disease pathways, particularly those related to inflammation and cancer.

Enzyme Inhibition

Studies have shown that compounds with similar structures can inhibit phosphoinositide 3-kinase (PI3K) pathways, which are critical in cancer cell proliferation and survival . The inhibition of these pathways suggests potential applications in oncology.

Therapeutic Applications

This compound may have therapeutic potential in treating various conditions:

- Cancer : Due to its ability to inhibit PI3K pathways, it shows promise as an anti-cancer agent.

- Inflammatory Disorders : Its structural properties suggest it could modulate inflammatory responses, making it a candidate for treating conditions like rheumatoid arthritis and inflammatory bowel disease .

Case Studies and Research Findings

- Anti-Cancer Activity : In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 and HeLa cells. The mechanism involves the induction of apoptosis through mitochondrial pathways .

- Inflammation Modulation : A study investigating the effects of similar compounds on inflammatory markers showed that these compounds could reduce levels of TNF-alpha and IL-6 in cell cultures, indicating their potential use in treating chronic inflammatory conditions .

Data Table: Biological Activities

Scientific Research Applications

Antitumor Properties

Research has indicated that compounds similar to 3-cyclopropyl-2-fluorobut-2-enoic acid exhibit antitumor activity. The structural features of the compound may contribute to its ability to inhibit cancer cell proliferation. Studies have shown that derivatives of fluorinated enenoic acids can selectively target cancer cells while sparing normal cells, making them promising candidates for anticancer drug development .

Enzyme Inhibition

this compound has been investigated as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may serve as a competitive inhibitor of certain dehydrogenases or transferases, which are crucial in various biosynthetic processes. This inhibition can lead to altered metabolic states in cells, potentially providing therapeutic benefits in conditions like diabetes or obesity .

Synthetic Utility

Building Block in Organic Synthesis

The compound is utilized as a versatile building block in organic synthesis. Its unique cyclopropyl and fluorinated moieties allow for the introduction of functional groups through various chemical reactions, such as nucleophilic substitutions and cross-coupling reactions. This makes it valuable in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Synthesis of Fluorinated Compounds

Fluorinated compounds are often sought after for their enhanced biological activity and stability. This compound serves as a precursor for synthesizing other fluorinated derivatives that can exhibit improved pharmacokinetic properties. The incorporation of fluorine into organic molecules can significantly affect their lipophilicity and metabolic stability, which are critical factors in drug design .

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized a series of fluorinated enenoic acids, including this compound, and evaluated their cytotoxic effects on various cancer cell lines. The results demonstrated that these compounds inhibited cell growth effectively at micromolar concentrations, suggesting their potential as lead compounds for further development into anticancer agents .

Case Study 2: Metabolic Pathway Modulation

Another study explored the effects of this compound on metabolic enzymes involved in lipid metabolism. The compound was shown to inhibit key enzymes responsible for fatty acid synthesis, leading to reduced lipid accumulation in hepatocytes. This finding highlights its potential application in treating metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) .

Summary Table of Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between 3-cyclopropyl-2-fluorobut-2-enoic acid and related cyclopropyl- or fluorinated carboxylic acids.

Table 1: Structural and Functional Comparison

Key Differences:

Backbone and Fluorination: The target compound’s α,β-unsaturated fluorinated carboxylic acid backbone distinguishes it from amino acid derivatives (e.g., indole- or dichlorophenyl-substituted analogs in ). The fluorine atom at C2 likely enhances electronegativity and metabolic stability compared to non-fluorinated analogs.

Cyclopropane vs.

Biological Relevance: Amino acid derivatives (e.g., indole-substituted analogs ) may target neurotransmitter or protein-binding pathways, whereas the target compound’s unsaturated fluorinated system could favor applications in materials science or as a kinase inhibitor precursor.

Limitations in Comparative Data:

Preparation Methods

Horner-Wadsworth-Emmons Olefination Using Triethyl 2-Fluorophosphonoacetate

The most effective method for preparing 3-cyclopropyl-2-fluorobut-2-enoic acid analogues is based on the olefination of appropriate ketones or aldehydes with triethyl 2-fluorophosphonoacetate (a commercially available and cost-effective reagent).

- Reagent: Triethyl 2-fluorophosphonoacetate

- Base: Alkyl Grignard reagents (e.g., methylmagnesium bromide) provide the best yield and selectivity.

- Solvent: Tetrahydrofuran (THF) is optimal.

- Temperature: Around 40 °C balances conversion and selectivity.

- Outcome: High E/Z selectivity (>95:5) favoring the E-isomer, with assay yields up to 99%.

Table 1: Optimization of Base and Conditions for Olefination

| Entry | Base | Temp (°C) | E/Z Ratio | Assay Yield (%) |

|---|---|---|---|---|

| 1 | n-BuLi | 0 | 85:15 | Moderate |

| 5 | i-PrMgCl | 0 | 96:4 | 88 |

| 6 | MeMgCl | 0 | 95:5 | 98 |

| 7 | MeMgBr | 40 | 96:4 | 97 |

| 9 | Dibutylmagnesium | 0 | Lower | High |

Note: MeMgBr at 40 °C in THF gave the best combination of yield and selectivity.

Hydrolysis and Crystallization to Obtain Pure α-Fluoroacrylic Acids

Following olefination, the ester intermediates are hydrolyzed under acidic conditions (e.g., aqueous acid) to yield the corresponding α-fluoroacrylic acids. These acids often crystallize directly from the reaction mixture, allowing isolation of the pure E-isomer without chromatography.

- Hydrolysis typically uses acidic aqueous conditions.

- Crystallization from solvents like heptane can further enhance isomeric purity to >98:2 E/Z.

- This step is critical as it simplifies purification and improves the scalability of the process.

Stereoretentive Silver-Catalyzed Decarboxylation (Optional Step)

For some vinyl fluoride derivatives, a silver-catalyzed decarboxylation step can be employed to remove the carboxyl group while retaining the stereochemistry of the double bond. This step is useful for synthesizing terminal vinyl fluorides but may be less relevant if the target is the acid itself.

Application to this compound

While specific literature on the direct preparation of this compound is limited, the general methodology described above applies by selecting the appropriate cyclopropyl-substituted ketone or aldehyde as the starting material.

- Starting material: 3-cyclopropyl-substituted ketone or aldehyde.

- Olefination with triethyl 2-fluorophosphonoacetate under optimized conditions.

- Hydrolysis to yield the acid.

- Crystallization to isolate the pure E-isomer.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Olefination | Triethyl 2-fluorophosphonoacetate, MeMgBr, THF, 40 °C | Formation of α-fluoroester intermediate | High E-selectivity (≥95:5) |

| Hydrolysis | Acidic aqueous conditions | Conversion to this compound | Crystallization improves purity |

| Optional Decarboxylation | Ag catalyst (if needed) | Vinyl fluoride derivative (if decarboxylation desired) | Retains stereochemistry |

Research Findings and Advantages

- The described HWE olefination/hydrolysis method avoids the use of hazardous fluorinating reagents.

- It provides high stereoselectivity and yield.

- The crystallization of the acid product allows for purification without chromatography.

- The method is scalable and adaptable to various substituted ketones and aldehydes, including cyclopropyl derivatives.

- Computational studies support the mechanistic rationale for the observed E/Z selectivity, emphasizing the role of magnesium counterions and solvent coordination.

This synthesis approach represents the state-of-the-art for preparing this compound and related vinyl fluorides with high purity and yield, suitable for pharmaceutical and agrochemical applications.

Q & A

Basic: What are the optimal synthetic routes for 3-Cyclopropyl-2-fluorobut-2-enoic acid, and how can fluorination efficiency be improved?

Answer:

The synthesis typically involves introducing the cyclopropyl group via [2+2] cycloaddition or alkylation of pre-functionalized intermediates, followed by fluorination. For fluorination, methods like halogen exchange (e.g., using KF/18-crown-6 in polar aprotic solvents) or electrophilic fluorination (e.g., Selectfluor™) are common. Key challenges include minimizing side reactions (e.g., elimination or isomerization) due to the steric hindrance of the cyclopropyl group. Optimization strategies:

- Temperature control : Lower temperatures (−20°C to 0°C) reduce decomposition .

- Catalytic systems : Phase-transfer catalysts improve fluorination yields by enhancing reagent solubility .

- Purification : Use preparative HPLC or recrystallization to isolate the β,γ-unsaturated acid product .

Basic: How can spectroscopic techniques (NMR, MS, X-ray) resolve structural ambiguities in this compound?

Answer:

- NMR :

- ¹H NMR : The vinylic proton (C2-F) shows deshielding (δ 5.5–6.5 ppm). Fluorine coupling (²JHF ~47 Hz) confirms the α-fluoro-β,γ-unsaturated system .

- ¹³C NMR : The cyclopropyl carbons appear at δ 10–15 ppm; the carboxylic carbon resonates near δ 170 ppm.

- Mass Spectrometry (HRMS) : Exact mass confirms molecular formula (e.g., C₇H₉FO₂⁺ requires m/z 157.0567).

- X-ray Crystallography : SHELX programs refine cyclopropyl ring puckering and fluorine positioning, critical for distinguishing stereoisomers .

Advanced: What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Answer:

The cyclopropyl ring introduces torsional strain, while fluorine’s low electron density complicates X-ray diffraction. Solutions:

- High-resolution data : Collect data at synchrotron sources (λ < 1 Å) to enhance fluorine visibility .

- SHELXL refinement : Use anisotropic displacement parameters for fluorine and constrained refinement for the cyclopropyl ring .

- Twinned crystals : Apply SHELXD for structure solution in cases of pseudo-merohedral twinning .

Advanced: How can researchers design experiments to elucidate the bioactivity mechanisms of this compound?

Answer:

- In vitro assays : Test inhibition of enzymatic targets (e.g., cyclooxygenases or kinases) using fluorogenic substrates. Compare IC₅₀ values against non-fluorinated analogs to assess fluorine’s electronic effects .

- Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., methyl ester, amide) to probe the role of the carboxylic acid group .

- Computational docking : Use DFT-optimized structures to model interactions with active sites (e.g., hydrogen bonding via fluorine) .

Advanced: How should researchers resolve contradictions in reported biological activities of fluorinated cyclopropane derivatives?

Answer:

Contradictions may arise from variations in assay conditions or impurity profiles. Mitigation strategies:

- Replicate studies : Use standardized protocols (e.g., fixed pH, temperature) across labs .

- Impurity profiling : Employ LC-MS to quantify byproducts (e.g., cyclopropane ring-opened derivatives) that may skew activity .

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., fluorine’s contribution to lipophilicity vs. metabolic stability) .

Advanced: What computational methods are suitable for modeling the electronic effects of fluorine in this compound?

Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to map electrophilic/nucleophilic regions influenced by fluorine. Basis sets like 6-311++G(d,p) are recommended for accuracy .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., water vs. DMSO) to predict bioavailability .

- Docking studies : Use AutoDock Vina with fluorine-specific force fields to model protein-ligand interactions .

Basic: What are the stability considerations for this compound under varying pH and temperature?

Answer:

- pH stability : The compound is prone to decarboxylation at pH > 7. Store in acidic buffers (pH 3–5) to preserve integrity .

- Thermal stability : Decomposes above 80°C. Use inert atmospheres (N₂/Ar) during reactions to prevent oxidation .

- Light sensitivity : Fluorinated alkenes may undergo [2+2] photodimerization; store in amber vials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.